

Spectroscopic Data and Analysis of 2-(2-Chloroethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-(2-Chloroethyl)pyridine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-chloroethyl)pyridine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data due to the limited availability of experimental spectra in the public domain. Furthermore, it outlines generalized experimental protocols for the acquisition of such data, providing a framework for the analysis of this and similar molecules.

Spectroscopic Data Analysis

The structural elucidation of **2-(2-chloroethyl)pyridine** is accomplished through the synergistic application of mass spectrometry, NMR, and IR spectroscopy. While experimental mass spectral data is available, the NMR and IR data presented herein are predicted based on computational methods and serve as a reference for experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. For **2-(2-chloroethyl)pyridine**, the electron ionization mass spectrum reveals the molecular ion peak and characteristic fragment ions, aiding in the confirmation of its elemental composition and structural features.

Table 1: Mass Spectrometry Data for **2-(2-Chloroethyl)pyridine**

Feature	Value
Molecular Formula	C ₇ H ₈ ClN
Molecular Weight	141.60 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragment Peaks (m/z)	Relative Intensity
141 (M ⁺)	Moderate
106	High
78	Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide expected chemical shifts and splitting patterns for the protons and carbons in **2-(2-chloroethyl)pyridine**.

Table 2: Predicted ¹H NMR Spectroscopic Data for **2-(2-Chloroethyl)pyridine** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.55	Doublet	1H	H-6 (Pyridine)
~7.65	Triplet of Doublets	1H	H-4 (Pyridine)
~7.20	Doublet	1H	H-3 (Pyridine)
~7.15	Triplet	1H	H-5 (Pyridine)
~3.80	Triplet	2H	-CH ₂ -Cl
~3.20	Triplet	2H	Pyridine-CH ₂ -

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **2-(2-Chloroethyl)pyridine** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~159.0	C-2 (Pyridine)
~149.5	C-6 (Pyridine)
~136.5	C-4 (Pyridine)
~123.0	C-3 (Pyridine)
~121.5	C-5 (Pyridine)
~42.0	$-\text{CH}_2\text{-Cl}$
~38.0	Pyridine- $\text{CH}_2\text{-}$

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR spectrum of **2-(2-chloroethyl)pyridine** indicates key stretching and bending vibrations.

Table 4: Predicted IR Spectroscopic Data for **2-(2-Chloroethyl)pyridine**

Wavenumber (cm^{-1})	Vibrational Mode
~3050	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1600, ~1570, ~1470, ~1430	C=C and C=N stretching (pyridine ring)
~780	C-H out-of-plane bending (aromatic)
~650	C-Cl stretch

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-chloroethyl)pyridine** in a deuterated solvent (e.g., chloroform-d, CDCl_3) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
 - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
 - A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

- Process the FID with an exponential window function and Fourier transform.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (for a liquid sample):

- Sample Preparation: As **2-(2-chloroethyl)pyridine** is a liquid at room temperature, the neat liquid can be analyzed. Place one to two drops of the compound onto the surface of a salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.[\[1\]](#)
- Data Acquisition:
 - Place the "sandwich" cell into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument records an interferogram which is then Fourier-transformed to produce the infrared spectrum.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure (using Electron Ionization):

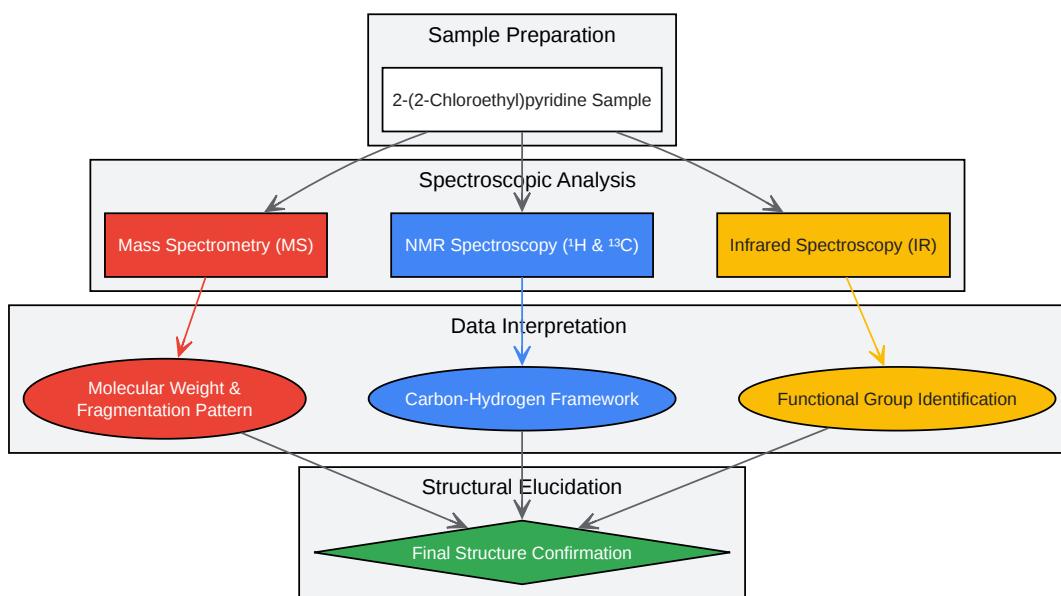
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[\[2\]](#)[\[3\]](#)

- Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M^+), which is a radical cation.[3][4]
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral species.[4]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound such as **2-(2-chloroethyl)pyridine**.

Workflow for Spectroscopic Analysis of 2-(2-Chloroethyl)pyridine

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A logical workflow for the spectroscopic analysis of a chemical compound.

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